CLIP (86-100)

Description

Properties

Molecular Formula |

C72H128N20O19S3 |

|---|---|

Molecular Weight |

1674.1 g/mol |

IUPAC Name |

2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |

InChI Key |

WMBSDMIQCRNTSY-UHFFFAOYSA-N |

sequence |

One Letter Code: PVSKMRMATPLLMQA |

Origin of Product |

United States |

Foundational & Exploratory

The Sentinel of the Groove: An In-depth Technical Guide to the Role of CLIP (86-100) Peptide in MHC Class II Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of exogenous antigens by Major Histocompatibility Complex (MHC) class II molecules is a cornerstone of the adaptive immune response, initiating the activation of CD4+ T helper cells. This intricate process is tightly regulated to ensure that only relevant antigenic peptides are displayed on the cell surface. A key player in this regulatory network is the Class II-associated Invariant chain Peptide (CLIP), a small fragment derived from the invariant chain (Ii). This technical guide provides a comprehensive overview of the role of the CLIP peptide, with a specific focus on the 86-100 fragment, in the assembly and peptide loading of MHC class II molecules. We will delve into the molecular mechanisms, quantitative binding data, detailed experimental protocols, and the critical interactions that govern this essential step in antigen presentation.

The MHC Class II Antigen Presentation Pathway: A Symphony of Molecular Chaperones

The journey of an MHC class II molecule from its synthesis in the endoplasmic reticulum (ER) to its final destination on the cell surface is a multi-step process involving several molecular chaperones. The initial association of the MHC class II α and β chains with the trimeric invariant chain (Ii) in the ER is crucial.[1] The Ii chain serves multiple purposes: it facilitates the proper folding and assembly of the MHC class II heterodimer, prevents the premature binding of endogenous peptides present in the ER, and directs the trafficking of the MHC class II-Ii complex to the endocytic pathway.[1]

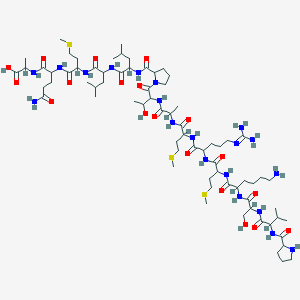

Upon reaching the late endosomes or lysosomes, a series of proteolytic cleavage events, primarily mediated by cathepsins, degrades the Ii chain.[1] This degradation leaves a small fragment, the CLIP peptide, nestled within the peptide-binding groove of the MHC class II molecule. The human CLIP (86-100) peptide has the amino acid sequence PVSKMRMATPLLMQA .

The CLIP peptide acts as a placeholder, occupying the groove and maintaining the structural integrity of the MHC class II molecule until it encounters antigenic peptides derived from the breakdown of exogenous proteins.[1] The displacement of CLIP is a critical and regulated step, catalyzed by a non-classical MHC class II molecule, HLA-DM.[2] HLA-DM interacts with the MHC class II-CLIP complex, inducing a conformational change that facilitates the release of CLIP and allows for the binding of high-affinity antigenic peptides.[2] The activity of HLA-DM is, in turn, modulated by another non-classical MHC molecule, HLA-DO. Once loaded with an antigenic peptide, the stable MHC class II-peptide complex is transported to the cell surface for presentation to CD4+ T cells.

Caption: Overview of the MHC Class II antigen presentation pathway.

Quantitative Analysis of CLIP (86-100) Binding to MHC Class II Molecules

The binding affinity of the CLIP peptide for MHC class II molecules is a critical determinant of its function. This affinity varies significantly among different MHC class II alleles, influencing the efficiency of CLIP displacement and subsequent antigenic peptide loading. A low affinity for CLIP can lead to a higher turnover rate and potentially altered peptide repertoires, which has been associated with certain autoimmune diseases.

| MHC Class II Allele | CLIP Fragment | Binding Affinity (IC50 / Kd) | Off-rate (t1/2) | Method | Reference |

| HLA-DR1 | Human CLIP (86-100) | High Affinity (Qualitative) | Slow | SDS-PAGE | [2] |

| HLA-DR2 | Human CLIP (81-105) | Kd = 3.0 µM | - | Fluorescence Assay | [3] |

| HLA-DR2 | Human CLIP (92-105) | Kd > 100 µM | - | Fluorescence Assay | [3] |

| HLA-DR3 | Human CLIP | - | - | X-ray Crystallography | [4] |

| HLA-DR4 (DRB1*0401) | Human CLIP | Very Low Affinity (Qualitative) | Fast | SPR | [5] |

| I-Ak | Murine CLIP (85-99) | - | 17.5 hours | Kinetic Assay | [6] |

| I-Au | Murine CLIP (86-100) | - | - | Kinetic Assay | [4] |

| I-Ab | Murine CLIP (86-100) | - | - | X-ray Crystallography | [7] |

| I-Ek | Murine CLIP (85-99) | - | 4.4 minutes | Kinetic Assay | [6] |

Note: Direct quantitative data for the specific human CLIP (86-100) fragment across a wide range of alleles is limited in publicly available literature. The table presents a compilation of available data for various CLIP fragments to illustrate the allelic differences in binding.

Key Experimental Protocols

The study of the MHC class II-CLIP interaction relies on a variety of biochemical and biophysical techniques. Here, we provide detailed methodologies for three key experimental approaches.

Fluorescence Polarization (FP) Competition Assay for Measuring Peptide Binding Affinity

This high-throughput assay is used to determine the binding affinity (IC50) of unlabeled peptides, such as CLIP, to MHC class II molecules by competing with a fluorescently labeled probe peptide.[8]

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a high-affinity fluorescently labeled probe peptide (e.g., FITC-labeled HA peptide) in an appropriate buffer.

-

Prepare a stock solution of the unlabeled competitor peptide (e.g., CLIP 86-100) in a suitable solvent like DMSO.

-

Prepare a stock solution of purified, soluble MHC class II molecules in assay buffer (e.g., phosphate buffer at pH 5.5-7.4).

-

-

Assay Setup:

-

In a 96-well or 384-well black plate, perform serial dilutions of the unlabeled competitor peptide.

-

To each well, add a fixed concentration of soluble MHC class II molecules and the fluorescent probe peptide.

-

Include control wells containing only the fluorescent probe (for minimum polarization) and wells with the fluorescent probe and MHC class II but no competitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at 37°C for 24-72 hours to allow the binding reaction to reach equilibrium. The plate should be sealed to prevent evaporation.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the fluorescent probe binding.

-

Gentle SDS-PAGE for Assessing MHC Class II-Peptide Complex Stability

This technique is used to qualitatively assess the stability of MHC class II-peptide complexes. Stable, "compact" complexes will migrate as a single band on a "gentle" SDS-PAGE gel (run at room temperature without boiling the sample), while unstable or "floppy" complexes will dissociate into individual α and β chains.

Experimental Workflow:

Caption: Workflow for Gentle SDS-PAGE analysis of MHCII-peptide stability.

Detailed Methodology:

-

Complex Formation:

-

Incubate purified soluble MHC class II molecules with a molar excess of the desired peptide (e.g., CLIP 86-100) in an appropriate buffer (e.g., citrate buffer, pH 5.5) at 37°C for several hours to overnight to allow complex formation.

-

-

Sample Preparation:

-

Mix the incubated sample with an equal volume of 2x "gentle" SDS-PAGE loading buffer (containing SDS but lacking reducing agents like β-mercaptoethanol or DTT). Crucially, do not boil the samples.

-

-

Electrophoresis:

-

Load the samples onto a standard polyacrylamide gel (e.g., 12%).

-

Run the gel at a constant voltage at room temperature until the dye front reaches the bottom.

-

-

Staining and Imaging:

-

Stain the gel using Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

-

Destain the gel and capture an image using a gel documentation system.

-

-

Analysis:

-

Analyze the resulting bands. A single band corresponding to the molecular weight of the intact MHC class II-peptide complex indicates a stable interaction. The appearance of lower molecular weight bands corresponding to the individual α and β chains indicates dissociation of the complex.

-

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful technique for studying the real-time kinetics of molecular interactions, including the binding and dissociation of CLIP from MHC class II and the catalytic effect of HLA-DM.[5]

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Immobilization:

-

Covalently immobilize one of the binding partners (e.g., purified soluble MHC class II molecules) onto a sensor chip surface using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (e.g., CLIP 86-100 peptide) over the sensor surface and monitor the change in the SPR signal in real-time. This provides data on the association phase.

-

After the association phase, switch to injecting buffer alone and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized ligand. This provides data on the dissociation phase.

-

-

HLA-DM Catalysis:

-

To study the effect of HLA-DM, pre-form MHC class II-CLIP complexes and immobilize them on the chip.

-

Inject HLA-DM over the surface and monitor the rate of dissociation of the CLIP peptide. This can be compared to the dissociation rate in the absence of HLA-DM to quantify the catalytic effect.

-

-

Data Analysis:

-

Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Conclusion

The CLIP (86-100) peptide plays an indispensable role as a transient placeholder in the MHC class II peptide-binding groove, ensuring the fidelity of the antigen presentation process. Its dynamic interaction with the MHC class II molecule, governed by allelic polymorphism and modulated by HLA-DM, is a critical checkpoint in the adaptive immune response. A thorough understanding of the molecular details of this interaction, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for researchers in immunology and for the development of novel therapeutics targeting immune modulation. Further research into the precise binding kinetics of the CLIP (86-100) fragment with a broader range of MHC class II alleles will undoubtedly provide deeper insights into the regulation of immune responses and the pathogenesis of autoimmune diseases.

References

- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 2. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Kinetics of the reactions between the invariant chain (85-99) peptide and proteins of the murine class II MHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of major histocompatibility complex class II to the invariant chain-derived peptide, CLIP, is regulated by allelic polymorphism in class II - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Immunity: A Technical Guide to CLIP Peptide Exchange on MHC Class II Molecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the exchange of the Class II-associated Invariant chain Peptide (CLIP) for antigenic peptides on Major Histocompatibility Complex (MHC) class II molecules. Understanding this critical step in the antigen presentation pathway is paramount for the development of novel immunotherapies and vaccines. This document details the key molecular players, their interactions, quantitative biophysical data, and the experimental protocols used to elucidate this intricate process.

Introduction: The Central Role of Peptide Exchange in Adaptive Immunity

The adaptive immune system's ability to recognize and respond to a vast array of pathogens hinges on the presentation of antigenic peptides by MHC class II molecules to CD4+ T helper cells.[1][2] Before an antigenic peptide can be presented, the peptide-binding groove of the MHC class II molecule is occupied by a placeholder peptide known as CLIP (Class II-associated Invariant chain Peptide).[3] CLIP, a remnant of the invariant chain (Ii), must be efficiently removed to allow for the loading of high-affinity antigenic peptides derived from exogenous proteins.[1][3] This crucial exchange process is not spontaneous but is meticulously catalyzed and regulated by non-classical MHC class II molecules, primarily HLA-DM and its inhibitor, HLA-DO.[1][4]

The Molecular Machinery of CLIP Exchange

The exchange of CLIP for antigenic peptides is a highly orchestrated process that occurs within the late endosomal/lysosomal compartments of antigen-presenting cells (APCs).[5]

The Role of HLA-DM: The Peptide Editor

HLA-DM is a non-classical MHC class II molecule that acts as a catalyst for peptide exchange.[6][7] Its primary functions include:

-

Facilitating CLIP Dissociation: HLA-DM binds to the MHC class II-CLIP complex, inducing conformational changes that destabilize the interaction and promote the release of CLIP.[6][8] This process is pH-dependent, with optimal activity in the acidic environment of endosomes.[5]

-

Peptide Editing: HLA-DM preferentially removes low-affinity peptides from the MHC class II binding groove, thereby "editing" the peptide repertoire to favor the presentation of more stable, high-affinity peptides.[2][6][9] This ensures a prolonged presentation on the cell surface for effective T cell recognition.

-

Stabilizing Peptide-Receptive MHC Class II: Upon peptide release, MHC class II molecules are inherently unstable.[6][7] HLA-DM forms a stable, long-lived complex with empty MHC class II molecules, holding them in a peptide-receptive state and preventing their aggregation and degradation.[6][9]

The interaction between HLA-DM and MHC class II is transient and is disrupted by the binding of a high-affinity antigenic peptide.[6]

The Role of HLA-DO: The Modulator

HLA-DO is another non-classical MHC class II molecule that functions as a negative regulator of HLA-DM.[4][10] It forms a stable complex with HLA-DM, acting as a competitive inhibitor by binding to the same site on HLA-DM that interacts with classical MHC class II molecules.[4][11] The expression of HLA-DO is restricted to B cells, thymic epithelial cells, and certain dendritic cells.[4] The ratio of HLA-DM to HLA-DO can therefore fine-tune the extent of peptide editing in different APC populations and maturation states.[5]

Quantitative Analysis of Molecular Interactions

The interactions between MHC class II, CLIP, antigenic peptides, HLA-DM, and HLA-DO have been quantified through various biophysical assays. The following tables summarize key quantitative data from the literature.

| Interacting Molecules | Allele/Variant | Dissociation Half-life (t½) | Assay Conditions | Reference |

| MHC II-CLIP | HLA-DR3 | >100 hours (without HLA-DM) | pH 7.0 | [12] |

| MHC II-CLIP + HLA-DM | HLA-DR1 | ~2 minutes | pH 5.0 | [9] |

| MHC II-Antigenic Peptide (High Affinity) | HLA-DR1-HA (306-318) | ~1 month (without HLA-DM) | pH 7.0 | [9] |

| MHC II-Antigenic Peptide (High Affinity) + HLA-DM | HLA-DR1-HA (306-318) | ~2 minutes | pH 5.0 | [9] |

Table 1: Dissociation Kinetics of MHC Class II Complexes. This table highlights the dramatic catalytic effect of HLA-DM on the dissociation rates of both CLIP and high-affinity antigenic peptides, particularly at the acidic pH characteristic of endosomal compartments.

| Peptide | MHC Class II Allele | IC50 (nM) | Assay Type | Reference |

| CLIP (86-100) | I-Ak | ~500 | Competitive Binding Assay | [12] |

| Influenza HA (306-318) | HLA-DR1 (DRA, DRB1*0101) | ~10-50 | Fluorescence Polarization | [13] |

| Myelin Basic Protein (Ac1-9) | I-Au | >10,000 | Competitive Binding Assay | [12] |

Table 2: Peptide Binding Affinities to MHC Class II Molecules. The half-maximal inhibitory concentration (IC50) is a measure of a peptide's ability to compete with a reference peptide for binding to an MHC class II molecule, and thus reflects its relative binding affinity.

Signaling Pathways and Logical Relationships

The intricate process of CLIP exchange can be visualized as a dynamic pathway involving multiple molecular states.

Figure 1: CLIP Exchange and Peptide Loading Pathway. This diagram illustrates the progression from the MHC II-Invariant Chain complex in the ER to the final MHC II-antigenic peptide complex ready for presentation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of CLIP exchange.

In Vitro Peptide Binding Competition Assay by Fluorescence Polarization

This assay measures the binding affinity of an unlabeled test peptide to a soluble MHC class II molecule by its ability to compete with a fluorescently labeled probe peptide.[13]

Materials:

-

Purified, soluble recombinant MHC class II molecules.

-

Fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled HA 306-318).

-

Unlabeled competitor peptides (including CLIP and peptides of interest).

-

Binding buffer (e.g., 100 mM sodium citrate, 50 mM NaCl, pH 5.0).

-

384-well black, flat-bottom plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor peptides in binding buffer.

-

In a 384-well plate, add a fixed concentration of soluble MHC class II molecules (e.g., 50 nM).

-

Add the serially diluted unlabeled competitor peptides to the wells.

-

Add a fixed concentration of the fluorescently labeled probe peptide (e.g., 10 nM) to all wells.

-

Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the percentage of inhibition of probe peptide binding for each concentration of the competitor peptide.

-

Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the Fluorescence Polarization Assay.

HLA-DM-Mediated CLIP Dissociation Assay

This assay measures the catalytic activity of HLA-DM by monitoring the dissociation of a fluorescently labeled CLIP peptide from MHC class II molecules over time.

Materials:

-

Purified, soluble recombinant MHC class II-CLIP complexes with a fluorescently labeled CLIP peptide.

-

Purified, soluble recombinant HLA-DM.

-

Dissociation buffer (e.g., 100 mM sodium citrate, 50 mM NaCl, pH 5.0).

-

High-concentration unlabeled chase peptide (e.g., unlabeled HA 306-318).

-

G50 spin columns.

-

Fluorometer.

Procedure:

-

Pre-incubate the fluorescently labeled MHC class II-CLIP complexes in dissociation buffer.

-

Initiate the dissociation reaction by adding HLA-DM to the experimental samples and an equal volume of buffer to the control samples. A high concentration of unlabeled chase peptide is also added to prevent re-binding of the dissociated fluorescent CLIP.

-

At various time points, take aliquots of the reaction and immediately separate the MHC class II-bound peptide from the free peptide using a G50 spin column.

-

Measure the fluorescence of the eluate (containing the MHC class II-bound peptide).

-

Plot the remaining bound fluorescence as a function of time.

-

Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (k_off) and the half-life (t½) of the MHC class II-CLIP complex in the presence and absence of HLA-DM.

Figure 3: Workflow for the HLA-DM Mediated Dissociation Assay.

Conclusion and Future Directions

The exchange of CLIP for antigenic peptides, catalyzed by HLA-DM and modulated by HLA-DO, is a pivotal control point in the adaptive immune response. A thorough understanding of the molecular interactions, kinetics, and regulation of this process is essential for the rational design of immunomodulatory therapies. For drug development professionals, targeting the HLA-DM/HLA-DO axis presents a promising avenue for either enhancing antigen presentation in vaccines and cancer immunotherapies or suppressing it in the context of autoimmune diseases. Future research will likely focus on the development of small molecules or biologics that can selectively modulate the activity of HLA-DM, offering a new class of therapeutics for a wide range of immune-related disorders.

References

- 1. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HLA-DM Focuses on Conformational Flexibility Around P1 Pocket to Catalyze Peptide Exchange [frontiersin.org]

- 3. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 4. HLA-DM and HLA-DO, key regulators of MHC-II processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]

- 6. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Mechanisms of Peptide Repertoire Selection by HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | HLA-DO and Its Role in MHC Class II Antigen Presentation [frontiersin.org]

- 11. HLA-DO acts as a substrate mimic to inhibit HLA-DM by a competitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between CLIP (86-100) and HLA-DM Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical interaction between the Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 region, and the Human Leukocyte Antigen-DM (HLA-DM) molecule. This interaction is a pivotal checkpoint in the MHC class II antigen presentation pathway, ensuring the proper selection and display of antigenic peptides for surveillance by CD4+ T cells. Understanding the nuances of this molecular interplay is essential for immunology research and the development of novel therapeutics targeting immune responses.

Introduction: The MHC Class II Antigen Presentation Pathway

The adaptive immune system relies on the ability of antigen-presenting cells (APCs) to display fragments of exogenous proteins to CD4+ T helper cells. This process is mediated by Major Histocompatibility Complex (MHC) class II molecules. Newly synthesized MHC class II molecules in the endoplasmic reticulum associate with the Invariant chain (Ii), which prevents premature peptide binding and aids in trafficking.[1][2] Within the endosomal pathway, Ii is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove of the MHC class II molecule.[3][4][5]

The role of HLA-DM, a non-classical MHC class II molecule, is to catalyze the removal of CLIP, allowing for the binding of higher-affinity peptides derived from pathogens or other exogenous antigens.[1][4][6] This "peptide editing" function of HLA-DM is crucial for shaping the peptide repertoire presented to T cells and is the central focus of this guide.[3][7]

The Molecular Mechanism of HLA-DM Action

HLA-DM functions as a catalyst by interacting with the MHC class II-CLIP complex, inducing conformational changes that facilitate CLIP's release.[8][9] The interaction is transient and has an acidic pH optimum, consistent with its function within the late endosomal/lysosomal compartments (MIIC).[6]

Key mechanistic points include:

-

Binding Interface: HLA-DM binds to the side of the HLA-DR molecule, primarily interacting with the DRα chain near the N-terminal end of the peptide-binding groove.[10][11]

-

Conformational Change: This binding stabilizes an "open" or peptide-receptive conformation of the MHC class II molecule.[8] Crystal structures of the HLA-DM-HLA-DR1 complex reveal significant rearrangements in the peptide-binding groove, particularly around the P1 pocket, which is critical for anchoring peptides.[10][12]

-

Peptide Dissociation: By altering the conformation of the groove, HLA-DM disrupts the network of hydrogen bonds between the peptide backbone and the MHC molecule, accelerating peptide dissociation.[1]

-

Stabilization of Empty MHC II: Following CLIP release, HLA-DM can remain associated with the now-empty MHC class II molecule, preventing its aggregation or denaturation until a suitable antigenic peptide binds.[3][8][13]

-

Peptide Selection: The binding of a high-affinity peptide induces the dissociation of the HLA-DM-MHC II complex.[3][8] This ensures that only stably bound peptides are transported to the cell surface for presentation.[7] Low-affinity complexes are more susceptible to HLA-DM-mediated editing.[3][14]

Quantitative Analysis of the Interaction

The interaction between HLA-DM and MHC class II molecules is highly dependent on the occupancy state of the peptide-binding groove. Quantitative data from various studies, primarily using Surface Plasmon Resonance (SPR), have elucidated the kinetics of this process.

Table 1: Kinetic Parameters of HLA-DM and HLA-DR Interactions

| Interacting Molecules | Condition | Association Rate (k_on) | Dissociation Rate (k_off) | Affinity (K_D) | Reference |

| HLA-DM with DR2-CLIP | Low Affinity | Strong Binding Observed | - | - | [15] |

| HLA-DM with DR2-MBP | High Affinity | Substantially Slower Binding | - | - | [15] |

| HLA-DM with DR4-CLIP | Low Affinity | Strong Binding Observed | - | - | [15] |

| HLA-DM with DR4-HA | High Affinity | Substantially Slower Binding | - | - | [15] |

| HLA-DM with Empty DR | pH 5.5 | Dose-dependent binding | Very Slow | Stable Complex | [3] |

Note: Specific rate constants are often context-dependent and vary between experimental setups. The table reflects the relative binding characteristics which are consistently observed.

These studies highlight a key principle: HLA-DM preferentially binds to and acts upon MHC class II molecules that are either empty or occupied by low-affinity peptides like CLIP.[3][15] High-affinity peptide-MHC II complexes are poor substrates for HLA-DM, which protects them from removal and ensures their presentation.[3][15] The entire process can be modeled using Michaelis-Menten kinetics, where the MHC II-peptide complex is the substrate, HLA-DM is the enzyme, and the dissociated peptide is the product.[16]

Experimental Protocols

The study of the HLA-DM/CLIP interaction employs a range of biochemical and biophysical techniques. Below are outlines of key experimental protocols.

SPR is used to measure the real-time kinetics of protein-protein interactions.

-

Objective: To determine the association (k_on) and dissociation (k_off) rates for the binding of MHC class II-peptide complexes to HLA-DM.

-

Methodology:

-

Immobilization: Recombinant soluble HLA-DM is covalently immobilized on the surface of a sensor chip.

-

Analyte Injection: Purified, soluble MHC class II molecules (e.g., HLA-DR) complexed with a specific peptide (like CLIP) are flowed over the chip surface at various concentrations.

-

Association Phase: The binding of the MHC II-peptide complex to the immobilized HLA-DM is monitored in real-time as a change in the refractive index, measured in response units (RU).

-

Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).

-

-

Reference: This technique was used to demonstrate that empty DR molecules form stable complexes with DM, and that peptide binding induces rapid dissociation.[3][8]

These assays measure the catalytic activity of HLA-DM directly.

-

Objective: To quantify the ability of HLA-DM to accelerate the dissociation of CLIP and facilitate the loading of an antigenic peptide.

-

Methodology:

-

Complex Formation: Purified MHC class II molecules are pre-loaded with a fluorescently labeled CLIP peptide.

-

Catalysis: The fluorescent MHC II-CLIP complexes are incubated at an acidic pH (e.g., pH 5.0) in the presence or absence of a catalytic amount of HLA-DM.

-

Competition: A large excess of unlabeled, high-affinity peptide is added to the reaction.

-

Measurement: The dissociation of the fluorescent CLIP peptide is measured over time by monitoring the decrease in fluorescence polarization or by using other methods like HPLC or gel filtration to separate bound from free peptide.[4]

-

Analysis: The rate of CLIP dissociation is calculated for reactions with and without HLA-DM to determine the catalytic enhancement.

-

-

Reference: Early in vitro work established that HLA-DM catalyzes CLIP dissociation and that the reaction has an acidic pH optimum.[6]

This structural biology technique provides high-resolution three-dimensional structures of the molecular complexes.

-

Objective: To visualize the atomic details of the interaction between HLA-DM and HLA-DR.

-

Methodology:

-

Complex Formation: A stable complex between HLA-DM and HLA-DR must be formed and purified. This has been achieved by using covalently linked peptides to trap the complex in a specific state.[10]

-

Crystallization: The purified protein complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein complex is built and refined.

-

-

Reference: The crystal structure of the HLA-DM-HLA-DR1 complex revealed the major conformational changes in the DR1 peptide-binding groove that are induced by DM binding.[10][12]

Conclusion and Implications for Drug Development

The interaction between CLIP and HLA-DM is a master checkpoint in adaptive immunity. HLA-DM's role as a peptide editor ensures that APCs display a repertoire of high-stability peptides, focusing the T cell response on the most relevant antigens. Dysregulation of this process can contribute to autoimmunity, where self-peptides might escape proper editing and be presented.[1]

For drug development professionals, modulating the HLA-DM/MHC II interaction presents a tantalizing target:

-

Inhibitors: Small molecules or biologics that inhibit HLA-DM function could be used to treat autoimmune diseases. By blocking the removal of CLIP or other low-affinity self-peptides, one could potentially dampen the autoimmune response. The natural inhibitor HLA-DO provides a template for this approach.[3][8]

-

Enhancers: Conversely, enhancing HLA-DM activity could be beneficial in vaccine design or cancer immunotherapy, promoting the presentation of a broader and more potent array of tumor or viral antigens to stimulate a stronger T cell response.

A thorough understanding of the structural, kinetic, and cellular aspects of the CLIP-HLA-DM interaction, as detailed in this guide, is fundamental to the rational design of such immunomodulatory therapies.

References

- 1. Frontiers | HLA-DM Focuses on Conformational Flexibility Around P1 Pocket to Catalyze Peptide Exchange [frontiersin.org]

- 2. The CLIP region of invariant chain plays a critical role in regulating major histocompatibility complex class II folding, transport, and peptide occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 6. HLA-DM induces CLIP dissociation from MHC class II alpha beta dimers and facilitates peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editing of the HLA‐DR‐peptide repertoire by HLA‐DM. | The EMBO Journal [link.springer.com]

- 8. Mechanisms of Peptide Repertoire Selection by HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HLA-DM - Wikipedia [en.wikipedia.org]

- 10. Crystal Structure of the HLA-DM - HLA-DR1 Complex Defines Mechanisms for Rapid Peptide Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the HLA-DM/HLA-DR interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. HLA-DM Interactions with Intermediates in HLA-DR Maturation and a Role for HLA-DM in Stabilizing Empty HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. scispace.com [scispace.com]

- 16. HLA-DM catalytically enhances peptide dissociation by sensing peptide–MHC class II interactions throughout the peptide-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of CLIP (86-100) in T-Cell Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Class II-associated invariant chain peptide (CLIP), specifically the 86-100 amino acid fragment, and its critical functions in the maturation of MHC class II molecules and the subsequent development and selection of CD4+ T-cells in the thymus.

The Core Mechanism: MHC Class II Maturation and the Role of CLIP

Major Histocompatibility Complex (MHC) class II molecules are central to the adaptive immune response, presenting processed extracellular antigens to CD4+ T-helper cells. The journey of an MHC class II molecule from its synthesis to antigen presentation is a tightly regulated process where the CLIP peptide plays an indispensable role as a placeholder.

In the endoplasmic reticulum (ER), newly synthesized MHC class II α and β chains associate with a chaperone protein called the invariant chain (Ii).[1][2] The Ii chain serves two primary purposes: it stabilizes the MHC class II heterodimer and its CLIP region physically blocks the peptide-binding groove.[3][4] This blockage is crucial to prevent premature loading of endogenous peptides present within the ER, which are typically destined for MHC class I molecules.[5]

The MHC-II/Ii complex is then transported through the Golgi apparatus to the endocytic pathway, specifically into late endosomes or lysosomes, which are rich in peptides derived from extracellular proteins.[2] Within these acidic compartments, proteases such as Cathepsin S sequentially cleave the invariant chain, leaving only a small fragment, CLIP (Class II-associated invariant chain peptide), nestled in the binding groove.[1]

The removal of CLIP is a critical, rate-limiting step for the loading of antigenic peptides. This process is actively catalyzed by a non-classical MHC molecule, HLA-DM (H-2M in mice).[6][7][8] HLA-DM binds to the MHC-II/CLIP complex, induces a conformational change, and acts as a peptide editor, facilitating the release of the lower-affinity CLIP peptide and allowing the binding of higher-affinity antigenic peptides.[6][7][9] In B-cells, this activity is further modulated by HLA-DO.[1] Once loaded with an antigenic peptide, the stable MHC class II complex is transported to the cell surface for presentation to CD4+ T-cells.[1][6]

References

- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 2. Peptides for T cell selection in the thymus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Uncovering the Role of Invariant Chain in Controlling MHC Class II Antigen Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Editing of the HLA‐DR‐peptide repertoire by HLA‐DM. | The EMBO Journal [link.springer.com]

- 8. HLA-DM Interactions with Intermediates in HLA-DR Maturation and a Role for HLA-DM in Stabilizing Empty HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HLA-DM Captures Partially Empty HLA-DR Molecules for Catalyzed Peptide Removal - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CLIP (86-100) in MHC Class II Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 fragment, is a critical component in the adaptive immune system's antigen presentation pathway. Derived from the proteolytic cleavage of the invariant chain (Ii), CLIP acts as a placeholder within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules. This temporary occupancy is essential to prevent the premature binding of self-peptides and the degradation of the MHC class II dimer during its transport from the endoplasmic reticulum to the endosomal compartments where it encounters antigenic peptides.[1][2] The precise regulation of CLIP's binding and release is fundamental for the appropriate activation of CD4+ T helper cells and the subsequent orchestration of an effective immune response. Dysregulation of this process has been implicated in various autoimmune diseases, making the CLIP (86-100) peptide a significant subject of basic and translational research.

This technical guide provides an in-depth overview of the basic research applications of the CLIP (86-100) peptide, focusing on its biochemical interactions, its role in cellular signaling, and the experimental methodologies employed to investigate its function.

I. Biochemical and Cellular Functions of CLIP (86-100)

The primary function of the CLIP (86-100) peptide is to occupy the peptide-binding groove of newly synthesized MHC class II molecules. This interaction is characterized by a promiscuous binding to various MHC class II alleles, a feature attributed to the conserved backbone structure of the CLIP peptide.[3] The affinity of CLIP for different MHC class II molecules can vary, influencing the efficiency of antigen presentation and the subsequent immune response.

Data Presentation: Binding Affinities and Functional Effects

While extensive quantitative data for the CLIP (86-100) peptide across a wide range of HLA-DR alleles is not comprehensively compiled in a single source, the following table summarizes the known binding characteristics and functional implications. Binding affinity is often expressed as the IC50 value, which is the concentration of the peptide required to inhibit the binding of a reference peptide by 50%.

| MHC Class II Allele | Binding Affinity (IC50) | Functional Implications | References |

| HLA-DR1 | Moderate | Serves as a canonical example for CLIP-MHC II interaction studies. | [3] |

| HLA-DR2 | Variable, can be weak | Rapid dissociation of CLIP may be associated with increased susceptibility to autoimmunity. | [4] |

| HLA-DR3 | Moderate | The interaction is pH-dependent, with faster dissociation at the acidic pH of endosomes. | [5] |

| I-Ag7 (mouse) | Very low | Rapid, DM-independent dissociation is linked to type 1 diabetes susceptibility in NOD mice. | [4][5] |

Note: Specific IC50 values are highly dependent on the experimental conditions, including the reference peptide used and the assay format. The data presented here is a qualitative summary based on available literature.

The presence of CLIP in the MHC class II groove also influences the differentiation of T helper cells. A high expression of MHC II-CLIP complexes on the surface of antigen-presenting cells (APCs) has been shown to favor the development of a T helper 2 (Th2) type immune response, characterized by the release of cytokines such as Interleukin-4 (IL-4).[2]

| Cytokine | Effect of High MHC II-CLIP Expression | References |

| IL-4 | Increased secretion, promoting a Th2 response. | [2] |

| IFN-γ | Potentially reduced secretion, indicating a shift away from a Th1 response. | [6] |

| TNF-α | Modulation of secretion, context-dependent. | [6] |

| IL-2 | Modulation of secretion, context-dependent. | [4] |

| IL-10 | Potential increase, consistent with a Th2 or regulatory response. | [4] |

II. Signaling Pathways and Experimental Workflows

The interaction of the CLIP (86-100) peptide with MHC class II molecules is a central event in the antigen presentation pathway. Understanding this pathway and the experimental methods to study it is crucial for researchers in this field.

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the key steps of the MHC class II antigen presentation pathway, highlighting the role of CLIP.

Caption: MHC Class II antigen presentation pathway featuring the role of CLIP.

Experimental Workflow: Competitive Binding Assay

Fluorescence polarization (FP) is a common and robust method to determine the binding affinity of peptides to MHC class II molecules in a high-throughput format. The workflow for a competitive binding assay using FP is depicted below.

References

- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 3. The MHC class II-associated invariant chain-derived peptide clip binds to the peptide-binding groove of class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptides, by direct interaction with T cells, induce cytokine secretion and break the commitment to a distinct T helper phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The functional role of class II-associated invariant chain peptide (CLIP) in its ability to variably modulate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Antigen Presentation: An In-depth Technical Guide to Exploratory Studies on CLIP (86-100) Peptide Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, plays a pivotal role in the adaptive immune response by regulating the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules. This process is fundamental for the activation of CD4+ T helper cells, which orchestrate the body's defense against pathogens. Understanding the structure-activity relationship of the CLIP (86-100) peptide and its variants is therefore of paramount importance for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key findings from exploratory studies on variants of the CLIP (86-100) peptide.

Data Presentation: Quantitative Analysis of CLIP (86-100) Peptide Variants

Table 1: Effect of Single Amino Acid Substitutions in Murine CLIP on Binding to I-Ag7

| Original Residue (Position) | Substitution | Binding to I-Ag7 | Reference |

| Methionine (98) | Aspartic Acid | Strong Binding | [1](--INVALID-LINK--) |

| Methionine (98) | Glutamic Acid | Strong Binding | [1](--INVALID-LINK--) |

| Methionine (98) | Unmodified | Little to no competition | [1](--INVALID-LINK--) |

Table 2: Dissociation Kinetics of Murine CLIP (86-100) Variants from I-Ak and I-Au

| Peptide Variant | Modification | Effect on Dissociation from I-Ak | Effect on Dissociation from I-Au | Reference |

| CLIP (86-100) | Wild-type | Baseline | Baseline | [2](--INVALID-LINK--) |

| CLIP 96 P→Y | Proline to Tyrosine at pos. 96 | Slower dissociation | Slower dissociation | [2](--INVALID-LINK--) |

| CLIP 96 P→E | Proline to Glutamic Acid at pos. 96 | Faster dissociation | Slower dissociation | [2](--INVALID-LINK--) |

| CLIP 99 M→F | Methionine to Phenylalanine at pos. 99 | Similar to wild-type | Similar to wild-type | [2](--INVALID-LINK--) |

| CLIP 99 M→E | Methionine to Glutamic Acid at pos. 99 | Similar to wild-type | Similar to wild-type | [2](--INVALID-LINK--) |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CLIP (86-100) Variants

Solid-phase peptide synthesis is the standard method for generating peptides and their variants for research purposes. The following protocol outlines the general steps for Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS.

Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.

-

Washing: Wash the resin again with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

MHC Class II Binding Assay: Fluorescence Polarization

A fluorescence polarization (FP) based competition assay is a common method to determine the binding affinity of unlabeled peptide variants to MHC class II molecules.

Workflow for Fluorescence Polarization Binding Assay

Caption: Workflow for a fluorescence polarization-based MHC class II binding assay.

Detailed Methodology:

-

Reagents:

-

Soluble, purified MHC class II molecules of the desired allele (e.g., HLA-DR1).

-

A high-affinity fluorescently labeled probe peptide that binds to the specific MHC class II allele.

-

Unlabeled competitor peptides (the CLIP (86-100) variants to be tested) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

-

Assay Setup:

-

In a microplate, add a constant concentration of the MHC class II molecule and the fluorescent probe peptide to each well.

-

Add serial dilutions of the unlabeled competitor peptides to the wells. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 24-72 hours) to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

Data Analysis:

-

The degree of polarization is proportional to the amount of fluorescent probe bound to the MHC class II molecule.

-

As the concentration of the unlabeled competitor peptide increases, it displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the fluorescent probe binding.

-

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The presentation of exogenous antigens by MHC class II molecules is a multi-step process that occurs within antigen-presenting cells (APCs). The CLIP peptide is a key player in this pathway, acting as a placeholder in the peptide-binding groove until it is replaced by an antigenic peptide.

Caption: The MHC Class II antigen presentation pathway.

Conclusion

The study of CLIP (86-100) peptide variants provides valuable insights into the fundamental mechanisms of immune recognition and offers a promising avenue for the development of novel immunotherapies. While a comprehensive quantitative dataset for a wide range of human CLIP (86-100) variants is still needed, the available data clearly demonstrate that modifications to this peptide can significantly alter its binding affinity for MHC class II molecules. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own investigations into the structure-activity relationships of CLIP variants. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of peptide-based drugs capable of modulating the immune response in a variety of disease contexts.

References

Methodological & Application

Application Notes and Protocols for T Cell Analysis Using CLIP (86-100) Peptide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class II-associated Invariant chain Peptide (CLIP) is a critical component in the Major Histocompatibility Complex (MHC) class II antigen presentation pathway.[1][2] Specifically, the CLIP (86-100) fragment occupies the peptide-binding groove of newly synthesized MHC class II molecules, preventing the binding of self-peptides and ensuring that the groove is available for loading with antigenic peptides in the endosomal compartments.[1][2][3][4][5] In the context of T cell analysis, synthetic CLIP (86-100) peptide, particularly when complexed with MHC class II molecules to form tetramers, serves as an invaluable tool for flow cytometry.

These reagents are instrumental in identifying and characterizing CD4+ T cell populations, studying antigen processing and presentation, and investigating the mechanisms of immune tolerance and autoimmunity.[1][6][7] Furthermore, CLIP-MHC class II tetramers are often employed as negative controls in antigen-specific T cell assays to ensure the specificity of staining.[6][7] This document provides detailed application notes and protocols for the utilization of CLIP (86-100) peptide in flow cytometry for comprehensive T cell analysis.

Data Presentation

Table 1: Quantitative Parameters for CLIP Peptide in T Cell Analysis

| Parameter | Value/Range | Significance | Reference(s) |

| CLIP-MHC II Binding Affinity | Varies by up to four orders of magnitude across different MHC II alleles. | The affinity of CLIP for MHC class II molecules is a key determinant of peptide exchange and antigen presentation. Low affinity is associated with some autoimmune diseases. | [6] |

| Frequency of Donor-Reactive T Cells in Healthy Individuals | 0.4% to 10% of the total T cell receptor (TCR) repertoire. | Provides a baseline for the frequency of alloreactive T cells, which is relevant in transplantation immunology where CLIP-MHC tetramers can be used as controls. | [3][5] |

| Optimal CLIP-MHC II Tetramer Staining Concentration | 1 - 20 µg/mL | The concentration needs to be optimized for each specific tetramer and cell type to achieve optimal signal-to-noise ratio. | [7] |

| Recommended Peptide Concentration for T Cell Stimulation | ≥ 1 µg/mL per peptide | For in vitro T cell stimulation assays to induce cytokine production or proliferation. The final concentration of the solvent (e.g., DMSO) should be kept below 1% (v/v). | [8] |

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway Involving CLIP

Caption: MHC Class II antigen presentation pathway.

T Cell Receptor Signaling upon Recognition of pMHC-II

Caption: TCR signaling cascade upon pMHC-II engagement.

Experimental Workflow for T Cell Analysis using CLIP-MHC II Tetramers

Caption: Flow cytometry workflow for T cell analysis.

Experimental Protocols

Protocol 1: Staining of T Cells with CLIP (86-100)-MHC Class II Tetramers

This protocol is designed for the direct ex vivo identification and enumeration of T cells recognizing the CLIP peptide in the context of a specific MHC class II allele.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated CLIP (86-100)-MHC Class II Tetramer

-

Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8)

-

Fixable Viability Dye

-

(Optional) Fc block reagent

-

12x75 mm flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells twice with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

To a 12x75 mm flow cytometry tube, add 100 µL of the cell suspension (1 x 10^6 cells).

-

(Optional) Add Fc block and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.

-

Add the CLIP (86-100)-MHC Class II tetramer at the pre-optimized concentration (typically 1-10 µg/mL).[7]

-

Incubate for 3 hours at 37°C in the dark.[7] Note: Incubation time and temperature may require optimization for different tetramers.[7]

-

Add the fluorochrome-conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) at their predetermined optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Add a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

-

-

Washing and Acquisition:

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer. It is recommended to acquire a minimum of 100,000 events in the lymphocyte gate.[1]

-

-

Data Analysis:

-

Use a sequential gating strategy: first gate on lymphocytes based on forward and side scatter, then on singlets, followed by live cells.

-

From the live singlet lymphocyte population, identify CD3+ T cells.

-

Within the CD3+ population, gate on CD4+ T cells.

-

Finally, identify the CLIP-tetramer positive population within the CD4+ T cells. Use an irrelevant peptide-MHC class II tetramer as a negative control to set the gate for positive staining.[7]

-

Protocol 2: In Vitro T Cell Stimulation with CLIP (86-100) Peptide and Intracellular Cytokine Staining

This protocol is for the functional analysis of CLIP-reactive T cells by measuring cytokine production upon stimulation with the CLIP (86-100) peptide.

Materials:

-

PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

-

CLIP (86-100) peptide (e.g., 1 mg/mL stock in DMSO)

-

Co-stimulatory antibodies (anti-CD28 and anti-CD49d, optional)

-

Brefeldin A and Monensin

-

Flow cytometry antibodies for surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

-

Fixation/Permeabilization Buffer

-

Permeabilization/Wash Buffer

Procedure:

-

Cell Culture and Stimulation:

-

Resuspend PBMCs in complete RPMI-1640 medium at 2 x 10^6 cells/mL.

-

Plate 1 mL of the cell suspension per well in a 24-well plate.

-

Add CLIP (86-100) peptide to a final concentration of 1-10 µg/mL.[8] Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., a mitogen like PHA or a superantigen like SEB).

-

(Optional) Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) at 1 µg/mL each.

-

Incubate for 1-2 hours at 37°C and 5% CO2.

-

Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to block cytokine secretion.

-

Incubate for an additional 4-6 hours (or overnight) at 37°C and 5% CO2.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (e.g., CD3, CD4) and viability as described in Protocol 1.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-IL-2) in Permeabilization/Wash Buffer for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

Resuspend the cells in Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Perform gating as described in Protocol 1 to identify the CD4+ T cell population.

-

Within the CD4+ T cell gate, analyze the expression of intracellular cytokines in response to CLIP peptide stimulation compared to the negative control.

-

Conclusion

The CLIP (86-100) peptide is a versatile and indispensable tool for the detailed analysis of T cell immunology using flow cytometry. The protocols provided herein offer a framework for the identification, enumeration, and functional characterization of CLIP-reactive T cells. Proper optimization of reagent concentrations and incubation conditions, along with the use of appropriate controls, is paramount for obtaining reliable and reproducible results. These methods have broad applications in basic research, clinical immunology, and the development of novel therapeutics targeting T cell responses.

References

- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

- 2. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Prospective Tracking of Donor-Reactive T-Cell Clones in the Circulation and Rejecting Human Kidney Allografts [frontiersin.org]

- 4. synapse.koreamed.org [synapse.koreamed.org]

- 5. Prospective Tracking of Donor-Reactive T-Cell Clones in the Circulation and Rejecting Human Kidney Allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]

- 8. stemcell.com [stemcell.com]

Application of CLIP (86-100) MHC Tetramers in Studying Antigen-Specific T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class II tetramers are powerful reagents for the detection, enumeration, and characterization of antigen-specific CD4+ T helper cells. These fluorescently labeled multimeric complexes bind with high avidity to T cell receptors (TCRs) that recognize a specific peptide presented by an MHC class II molecule. A critical component in ensuring the specificity of these assays is the use of appropriate negative controls. CLIP (86-100) MHC class II tetramers serve as an essential negative control, enabling researchers to distinguish between true antigen-specific T cell populations and non-specific background staining.[1][2] This document provides detailed application notes and protocols for the use of CLIP (86-100) MHC tetramers in the study of antigen-specific T cells.

The Class II-associated invariant chain peptide (CLIP) is a fragment of the invariant chain (Ii) that occupies the peptide-binding groove of MHC class II molecules during their assembly and transport.[3][4] This prevents the premature binding of other peptides.[3] Before an antigenic peptide can be presented, CLIP must be removed, a process catalyzed by the HLA-DM molecule.[3][5][6] Since T cells are selected to not recognize self-peptides like CLIP, T cells specific for CLIP are not expected to exist in nature.[1] This makes CLIP-loaded MHC tetramers an ideal negative control to determine the background staining level in an experiment.[1][2][7][8]

MHC Class II Antigen Presentation Pathway

The generation of peptide-MHC class II complexes is a multi-step process occurring within antigen-presenting cells (APCs). Understanding this pathway is crucial for interpreting data from MHC class II tetramer staining.

Caption: MHC Class II antigen presentation pathway.

Experimental Applications and Protocols

CLIP (86-100) MHC tetramers are primarily used as a negative control in flow cytometry experiments to identify and quantify rare antigen-specific CD4+ T cells.[2][7][8]

Data Presentation: Staining Condition Optimization

The optimal conditions for MHC class II tetramer staining can vary depending on the specific tetramer, cell type, and experimental system.[7] It is highly recommended to perform an optimization experiment for any new reagent.[7]

Table 1: Recommended Optimization Parameters for MHC Class II Tetramer Staining

| Parameter | Range | Recommended Starting Point | Reference |

| Temperature (°C) | 4 - 37 | 37 | [7] |

| Incubation Time | 20 min - 20 hours | 3 hours | [7] |

| Tetramer Concentration (µg/mL) | 1 - 20 | 2 | [7] |

A case study with IAb gp66-77 tetramers found optimal staining at 2 µg/mL for 3 hours at 37°C.[7]

Table 2: Example Staining Results from Optimization

| Tetramer Concentration (µg/mL) | Temperature (°C) | Incubation Time (hours) | % Tetramer-Positive CD4+ Cells |

| 2 | 37 | 3 | 1.7 |

| 6 | 37 | 3 | 1.7 |

| 18 | 37 | 3 | 1.5 |

| 2 | 4 | 3 | 0.1 |

| 2 (CLIP Control) | 37 | 3 | 0.1 |

Data adapted from a case study on IAb gp66-77 tetramers. The CLIP control tetramer is essential for setting the gate for positive staining.[7]

Protocol 1: Standard Staining of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general guideline for staining fresh or cryopreserved PBMCs.

Materials:

-

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[9]

-

CLIP (86-100) MHC Tetramer (as negative control)

-

Antigen-specific MHC Tetramer

-

Anti-CD4 antibody (and other surface marker antibodies)

-

1% Paraformaldehyde (PFA) in PBS (for fixation)[9]

Procedure:

-

Prepare a single-cell suspension of PBMCs at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[9]

-

Aliquot 1-2 x 10^6 cells into flow cytometry tubes.

-

Wash cells with 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes.

-

Decant the supernatant and resuspend the cell pellet in the residual volume.

-

Add the MHC tetramers (both antigen-specific and CLIP control in separate tubes) at the predetermined optimal concentration.

-

Incubate for 2 hours at 37°C or for 30-60 minutes at room temperature, protected from light.[7][8] Note: Incubation at 37°C may lead to better staining but can affect some surface markers like CD62L.[9]

-

Wash the cells with 2 mL of FACS buffer and centrifuge.

-

Decant the supernatant and add the optimally titrated anti-CD4 and other surface marker antibodies.

-

Incubate for 20-30 minutes on ice in the dark.[8]

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire samples on a flow cytometer. If storage is necessary, resuspend in 1% PFA and store at 4°C for analysis within 24 hours.[1][9]

References

- 1. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]

- 2. resources.mblintl.com [resources.mblintl.com]

- 3. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 4. A step-by-step overview of the dynamic process of epitope selection by major histocompatibility complex class II for presentation to helper T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]

- 8. proimmune.com [proimmune.com]

- 9. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]

Application Notes and Protocols: In Vitro Loading of CLIP (86-100) Peptide onto MHC Class II Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class II molecules are central to the adaptive immune response, presenting processed extracellular antigens to CD4+ T helper cells. The assembly and peptide loading of MHC class II molecules is a highly regulated process. In the endoplasmic reticulum, newly synthesized MHC class II heterodimers associate with the invariant chain (Ii), which prevents premature peptide binding.[1] Following transport to endosomal compartments, the invariant chain is proteolytically cleaved, leaving a small fragment known as the Class II-associated Invariant chain Peptide (CLIP) in the peptide-binding groove.[1] The CLIP peptide is subsequently exchanged for antigenic peptides, a reaction catalyzed by the non-classical MHC class II molecule, HLA-DM.[1][2] The in vitro generation of MHC class II molecules loaded with the CLIP peptide is a valuable tool for studying antigen presentation, T cell activation, and for the development of immunomodulatory therapeutics.

This document provides a detailed protocol for the in vitro loading of the human CLIP (86-100) peptide onto recombinant human MHC class II molecules (HLA-DRB1*01:01).

Data Presentation

The binding of peptides to MHC class II molecules can be quantified to determine their affinity. The half-maximal inhibitory concentration (IC50) is a common measure of the functional strength of a peptide in competing for binding to the MHC molecule. While the affinity of CLIP varies significantly between different HLA-DR alleles, it is generally considered a high-affinity ligand for many common alleles like HLA-DRB1*01:01.[2]

| MHC Class II Allele | Peptide | Peptide Sequence | Binding Affinity (IC50) |

| HLA-DRB101:01 | Human CLIP (86-100) | PVSKMRMATPLLMQA[3][4] | < 100 nM (estimated)¹ |

| HLA-DRB101:01 | Influenza HA (306-318) | PKYVKQNTLKLAT | ~15 nM |

¹Note: The IC50 value for CLIP (86-100) with HLA-DRB101:01 is estimated based on its known high-affinity interaction and comparison with other high-affinity peptides for this allele. High-affinity binding is generally characterized by IC50 values in the low nanomolar range.*[5]

Experimental Protocols

The in vitro loading of the CLIP peptide onto MHC class II molecules is achieved through a peptide exchange reaction. This process involves the generation of "peptide-receptive" MHC class II molecules, followed by incubation with the CLIP peptide.

Protocol 1: Generation of Peptide-Receptive MHC Class II (HLA-DRB1*01:01)

Principle:

Recombinant MHC class II molecules are often produced with a pre-bound, low-affinity "placeholder" peptide. To generate peptide-receptive molecules, this placeholder peptide is dissociated, rendering the peptide-binding groove accessible to the target peptide (CLIP). This can be achieved by incubation at an acidic pH, which mimics the endosomal environment and destabilizes the placeholder peptide-MHC complex.

Materials:

-

Purified, recombinant HLA-DRB1*01:01 with a placeholder peptide (e.g., from insect or mammalian expression systems).[6]

-

Peptide Exchange Buffer: 100 mM sodium phosphate, 50 mM sodium citrate, pH 5.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Protein concentration determination assay (e.g., BCA or Bradford).

Procedure:

-

Thaw the purified HLA-DRB1*01:01 protein on ice.

-

Determine the protein concentration using a standard assay.

-

Dilute the HLA-DRB1*01:01 protein to a final concentration of 1 mg/mL in pre-chilled Peptide Exchange Buffer.

-

Incubate the protein solution at 37°C for 2-3 hours to facilitate the dissociation of the placeholder peptide.

-

Immediately before use in the peptide loading protocol, neutralize the protein solution by adding Neutralization Buffer to a final pH of 7.0-7.5. It is critical to use the peptide-receptive MHC class II molecules promptly as they are unstable in the "empty" state.[7]

Protocol 2: Loading of CLIP (86-100) Peptide

Principle:

The peptide-receptive HLA-DRB1*01:01 molecules are incubated with a molar excess of the synthetic CLIP (86-100) peptide. The reaction is performed at a slightly acidic to neutral pH and at 37°C to promote the formation of a stable peptide-MHC complex.

Materials:

-

Peptide-receptive HLA-DRB1*01:01 (from Protocol 1).

-

Synthetic human CLIP (86-100) peptide (Sequence: PVSKMRMATPLLMQA), high purity (>95%).[3][4]

-

Peptide Loading Buffer: 100 mM sodium phosphate, pH 7.0.

-

Dimethyl sulfoxide (DMSO) for peptide dissolution.

-

Sterile, low-protein-binding microcentrifuge tubes.

Procedure:

-

Dissolve the synthetic CLIP (86-100) peptide in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Further dilute the CLIP peptide stock solution in Peptide Loading Buffer to a working concentration of 1 mM.

-

In a sterile, low-protein-binding microcentrifuge tube, combine the peptide-receptive HLA-DRB1*01:01 with the CLIP (86-100) peptide solution. A 20-fold molar excess of peptide to protein is recommended.

-

Example: For 100 µg of HLA-DRB1*01:01 (~1.8 nmol, assuming a molecular weight of ~55 kDa), add 36 nmol of CLIP peptide.

-

-

Adjust the final volume with Peptide Loading Buffer to achieve a final HLA-DRB1*01:01 concentration of approximately 0.5 mg/mL.

-

Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.

-

To remove the excess, unbound peptide, perform dialysis against PBS pH 7.4 or use a desalting column.

-

The resulting MHC class II-CLIP peptide complex can be verified by SDS-PAGE, where the stable complex often migrates differently than the unloaded or denatured protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for in vitro loading of CLIP peptide onto MHC class II.

Caption: Overview of the natural MHC class II antigen processing pathway.

References

- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Generation of functional HLA-DR*1101 tetramers receptive for loading with pathogen or tumour derived synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: CLIP (86-100) as an Instrument to Investigate HLA-DM Function

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Class II-associated invariant chain peptide (CLIP) fragment 86-100 as a tool to investigate the function of Human Leukocyte Antigen-DM (HLA-DM). HLA-DM plays a crucial role in the adaptive immune response by catalyzing the exchange of peptides on MHC class II molecules, a process critical for T-cell epitope selection.[1][2][3] The CLIP (86-100) peptide is a natural ligand for MHC class II molecules and a key substrate for HLA-DM-mediated peptide exchange, making it an invaluable tool for studying this process.[4][5][6]

Introduction to HLA-DM and CLIP

In the MHC class II antigen presentation pathway, newly synthesized MHC class II molecules associate with the invariant chain (Ii).[1][7] Following transport to endosomal compartments, Ii is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove.[1][3] The release of CLIP is a prerequisite for the binding of antigenic peptides and is catalyzed by HLA-DM.[3][8][9] HLA-DM acts as a peptide editor, facilitating the dissociation of weakly bound peptides like CLIP and promoting the loading of high-affinity antigenic peptides.[1][2][3][10] The susceptibility of a peptide-MHC class II complex to HLA-DM-mediated exchange is a critical factor in determining immunodominance.[3][11]

The CLIP (86-100) peptide fragment represents the core region of CLIP that interacts with the MHC class II binding groove.[4][5][6] Its interaction with HLA-DR and susceptibility to HLA-DM-catalyzed dissociation make it an ideal reagent for in vitro and cell-based assays aimed at understanding HLA-DM function and for screening potential modulators of this interaction.

Data Presentation

Table 1: Comparative IC50 Values for CLIP and a High-Affinity Peptide (HA306–318) in the Presence and Absence of HLA-DM

This table summarizes the 50% inhibitory concentration (IC50) values for the CLIP peptide and the influenza hemagglutinin peptide HA306–318 in a competitive binding assay for HLA-DR1. The data illustrates the significant impact of HLA-DM on the binding of CLIP.

| Peptide | Incubation Time (hours) | HLA-DM (0.25 µM) | IC50 (µM) | ΔIC50 (µM) |

| HA306–318 | 24 | Absent | 0.074 | 0.005 |

| Present | 0.079 | |||